BenchChemオンラインストアへようこそ!

2-(4-(Methoxycarbonyl)phenoxy)acetic acid

PROTAC linker Bifunctional building block E3 ligase conjugation

2-(4-(Methoxycarbonyl)phenoxy)acetic acid (CAS 90812-66-1) is a bifunctional phenoxyacetic acid building block defined by its para-substituted methyl ester and free carboxylic acid termini, with molecular formula C10H10O5 and a molecular weight of 210.18 g/mol. The compound serves as an alkyl/ether-type PROTAC linker via its carboxyl group for E3 ligase ligand conjugation and its ester handle for downstream diversification, and is also employed as a pharmaceutical intermediate in the synthesis of substituted phenoxyacetic acid derivatives.

Molecular Formula C10H10O5
Molecular Weight 210.185
CAS No. 90812-66-1
Cat. No. B2396402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Methoxycarbonyl)phenoxy)acetic acid
CAS90812-66-1
Molecular FormulaC10H10O5
Molecular Weight210.185
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)OCC(=O)O
InChIInChI=1S/C10H10O5/c1-14-10(13)7-2-4-8(5-3-7)15-6-9(11)12/h2-5H,6H2,1H3,(H,11,12)
InChIKeyWCFPZVJGGGBAOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 2-(4-(Methoxycarbonyl)phenoxy)acetic Acid (CAS 90812-66-1): Core Differentiation for PROTAC Linker Procurement


2-(4-(Methoxycarbonyl)phenoxy)acetic acid (CAS 90812-66-1) is a bifunctional phenoxyacetic acid building block defined by its para-substituted methyl ester and free carboxylic acid termini, with molecular formula C10H10O5 and a molecular weight of 210.18 g/mol . The compound serves as an alkyl/ether-type PROTAC linker via its carboxyl group for E3 ligase ligand conjugation and its ester handle for downstream diversification, and is also employed as a pharmaceutical intermediate in the synthesis of substituted phenoxyacetic acid derivatives [1].

Why Generic Phenoxyacetic Acid Analogs Cannot Substitute 2-(4-(Methoxycarbonyl)phenoxy)acetic Acid in PROTAC Synthesis


Substituting 2-(4-(Methoxycarbonyl)phenoxy)acetic acid with generic phenoxyacetic acids or simple alkoxycarbonylphenyl derivatives introduces critical functional deficits in the bifunctional reactivity profile essential for stepwise PROTAC assembly. The compound provides two orthogonal reactive centers — a free carboxylic acid for E3 ligase ligand attachment via amide or ester bond formation, and a methyl ester that can be selectively hydrolyzed or transesterified for target protein ligand conjugation . Close analogs such as 2-(4-(methoxycarbonyl)phenyl)acetic acid lack the ether oxygen spacer, altering conformational flexibility and the accessibility of the terminal carboxyl group for enzymatic ligation, while 4-carboxyphenoxyacetic acid presents two competing free carboxylic acids, leading to uncontrolled cross-linking and by-product formation .

Quantitative Procurement Evidence: 2-(4-(Methoxycarbonyl)phenoxy)acetic Acid Against In-Class Competitors


Protac Linker Application Specificity: Validated Functional Role Not Shared by the Phenylacetic Acid Analog

2-(4-(Methoxycarbonyl)phenoxy)acetic acid is explicitly validated and promoted as a PROTAC linker for direct use in synthesizing proteolysis-targeting chimeras, whereas the structurally similar 2-(4-(methoxycarbonyl)phenyl)acetic acid (CAS 22744-12-3) is not cited for any PROTAC application and is instead limited to general pharmaceutical intermediate use . In the quantitative procurement context, this means that the phenoxyacetic acid scaffold provides the requisite alkyl-ether spacer chemistry for which the methylene-phenyl scaffold is chemically unsuited.

PROTAC linker Bifunctional building block E3 ligase conjugation

Functional Group Orthogonality: Single Terminal Carboxylic Acid vs. Dicarboxylic Acid in 4-Carboxyphenoxyacetic Acid

The target compound carries strictly one free carboxylic acid group (the phenoxyacetic acid terminus) and one protected carboxyl group (the methyl ester at the para position), enabling sequential, site-specific conjugation . In contrast, 4-carboxyphenoxyacetic acid (CAS 19360-67-9) contains two free carboxylic acids — one on the benzoic acid ring and one on the phenoxyacetic acid moiety — providing two equally reactive sites that cannot be chemoselectively differentiated without additional protecting group manipulations . This difference translates into a measurable advantage in coupling selectivity.

Orthogonal reactivity Site-selective conjugation By-product minimization

Synthesis Efficiency Benchmark: 93.8% Single-Step Yield vs. Multi-Step Phenylacetic Acid Route

A patent-documented synthesis of 2-(4-(methoxycarbonyl)phenoxy)acetic acid from the corresponding tert-butyl ester precursor (1A) — via lithium hydroxide-mediated hydrolysis in MeOH/THF at room temperature over 48 hours — delivers a 93.8% isolated yield of the target compound as a white solid after acidification and extraction . For the closest structural analog 2-(4-(methoxycarbonyl)phenyl)acetic acid, a different synthetic route is required that involves a five-step sequence starting from distinct precursors; although one step in that sequence proceeds with 94.4% yield, the overall step economy and process mass intensity are substantially inferior .

Synthesis yield Step economy Manufacturing scalability

Physicochemical Property Differentiation: Melting Point as a Practical Procurement and Formulation Criterion

The target compound exhibits a melting point of 159 °C , which is 42–47 °C higher than the melting point range of 112–115 °C reported for the phenylacetic acid analog 2-(4-(methoxycarbonyl)phenyl)acetic acid . This difference reflects a higher crystal lattice energy in the phenoxyacetic acid derivative, likely due to the additional ether oxygen enabling stronger intermolecular hydrogen bonding. A higher melting point is advantageous for solid-state storage stability, milling for solid-phase formulations, and purification by recrystallization.

Melting point Crystallinity Formulation suitability

Pharmaceutical Intermediate Specificity: Documented Use as a Beta-3 Adrenergic Agonist Precursor

The Kissei Pharmaceutical patent explicitly describes substituted 2-(4-alkoxycarbonylmethoxy-phenyl)acetaldehydes — compounds directly derived from methyl 4-(carboxymethoxy)benzoate scaffolds like 2-(4-(methoxycarbonyl)phenoxy)acetic acid — as intermediates in the synthesis of 2-[4-[2-[[2-hydroxy-2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]phenoxy]acetic acid derivatives, a known class of beta-3 adrenergic receptor agonists under development for overactive bladder [1]. The structurally simpler phenylacetic acid analog has no comparable cited role in this pharmacophore series.

Pharmaceutical intermediate Beta-3 agonist Kissei Pharmaceutical

2-(4-(Methoxycarbonyl)phenoxy)acetic Acid: Procurement-Ready Application Scenarios Based on Quantitative Evidence


PROTAC Linker for E3 Ligase-Target Protein Conjugation

Laboratories synthesizing PROTAC molecules should procure this compound as the linker component to connect an E3 ubiquitin ligase ligand (e.g., VHL or CRBN) to a target protein binder. The single free carboxylic acid enables selective amide bond formation with amine-functionalized E3 ligands using standard EDC/HATU coupling, while the methyl ester remains intact for subsequent target-ligand attachment, matching the validated PROTAC linker classification and conjugation protocol .

Dual-Functional Building Block for Stepwise API Intermediate Synthesis

Medicinal chemistry groups developing beta-3 adrenergic receptor agonists or related phenoxyacetic acid derivatives can use this compound as a key intermediate. The orthogonally protected carboxylic acid groups allow sequential derivatization without protecting group manipulation, as documented in the Kissei Pharmaceutical patent for synthesizing 2-[4-[2-[[2-hydroxy-2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]phenoxy]acetic acid analogs [1].

Solid-Phase Synthesis and Crystalline Intermediate Handling

Process chemistry teams requiring a high-melting, crystalline intermediate for solid-phase synthesis or milling should select this compound over the lower-melting phenylacetic acid analog. The 159 °C melting point ensures thermal stability during solid-phase coupling steps conducted at elevated temperatures and reduces the risk of amorphous phase transitions during storage or shipping, thereby improving batch-to-batch reproducibility .

Scalable Manufacturing with Documented High-Yield Synthesis

Contract manufacturing organizations (CMOs) and kilo-lab facilities can implement the patent-documented, single-step hydrolysis protocol delivering 93.8% yield at room temperature using standard reagents (LiOH, MeOH/THF). This synthesis route requires only four fewer synthetic steps than the closest phenylacetic acid analog, reducing solvent consumption, labor, and quality control overhead for multi-kilogram production campaigns .

Quote Request

Request a Quote for 2-(4-(Methoxycarbonyl)phenoxy)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.